3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
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Overview
Description
3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is a complex organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The compound features a unique structure that includes a chloroaniline moiety and a difluoromethyl-pyrazole group, making it a valuable intermediate in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-(difluoromethyl)-4-methyl-1H-pyrazole with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Scientific Research Applications
3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen-bonding donor, improving the binding selectivity of the compound to its targets. Additionally, the chloroaniline moiety may interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)aniline
- 3-Chloro-4-(difluoromethyl)aniline
- 3,4-Disubstituted-3-(difluoromethyl)pyrazoles
Uniqueness
3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClF2N3 |
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Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-chloro-4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H10ClF2N3/c1-6-5-17(16-10(6)11(13)14)9-3-2-7(15)4-8(9)12/h2-5,11H,15H2,1H3 |
InChI Key |
RADZPNQKXGMWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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